N-ethyl-N,3-dimethylpyrrolidin-3-amine dihydrochloride
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Overview
Description
N-ethyl-N,3-dimethylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H18N2.2ClH and a molecular weight of 215.16 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N,3-dimethylpyrrolidin-3-amine dihydrochloride typically involves the reaction of N-ethylpyrrolidine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N,3-dimethylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted pyrrolidine compounds .
Scientific Research Applications
N-ethyl-N,3-dimethylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the behavior of amine-containing compounds in biological systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of N-ethyl-N,3-dimethylpyrrolidin-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in pharmaceuticals or biochemical studies .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyrrolidin-3-amine dihydrochloride: This compound is structurally similar but lacks the ethyl group present in N-ethyl-N,3-dimethylpyrrolidin-3-amine dihydrochloride.
1,3-Dimethylpyrrolidin-3-amine dihydrochloride: Another similar compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and pharmaceuticals .
Properties
Molecular Formula |
C8H20Cl2N2 |
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Molecular Weight |
215.16 g/mol |
IUPAC Name |
N-ethyl-N,3-dimethylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-4-10(3)8(2)5-6-9-7-8;;/h9H,4-7H2,1-3H3;2*1H |
InChI Key |
ZPXGXKXBSAXHSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1(CCNC1)C.Cl.Cl |
Origin of Product |
United States |
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